molecular formula C15H22N2O3 B3123235 Leu-phe CAS No. 3063-05-6

Leu-phe

Cat. No.: B3123235
CAS No.: 3063-05-6
M. Wt: 278.35 g/mol
InChI Key: KFKWRHQBZQICHA-UHFFFAOYSA-N
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Description

Leu-Phe is a dipeptide formed from L-leucine and L-phenylalanine residues. It has a role as a metabolite. It derives from a L-leucine and a L-phenylalanine.

Mechanism of Action

Target of Action

Leucine-Phenylalanine (Leu-Phe) primarily targets opioid receptors, specifically the formyl peptide receptors (FPRs). These receptors are known to play a significant role in the antinociceptive action in organisms . This compound is also suspected to interact with the Arg/N-degron pathway, which targets proteins for degradation by recognizing their N-terminal or internal degrons .

Mode of Action

This compound interacts with its targets by binding to the lipid phase of the membrane receptor surrounding. This interaction affects the surface characteristics and morphology of lipid monolayers, leading to an increase in surface density of the mixed surface lipids/Leu-Phe films at loose lipid packing . This interaction is crucial for the peptides to adopt a proper conformation for binding to their receptors .

Biochemical Pathways

This compound is part of the superfamily of ELFV (Glu/Leu/Phe/Val) amino acid dehydrogenases, which play a significant role at the junction of carbon and nitrogen assimilation pathways . The peptides are involved in various functions in the organism, including the inflammatory and immune response, gastrointestinal physiology, learning and memory, emotional behaviors, respiration, and inhibition of pain signals .

Pharmacokinetics

Peptides in general are known to have poor absorption, distribution, metabolism, and excretion (adme) properties with rapid clearance, short half-life, low permeability, and sometimes low solubility . Strategies have been developed to improve peptide drugability through enhancing permeability, reducing proteolysis and renal clearance, and prolonging half-life .

Result of Action

The interaction of this compound with its targets leads to various molecular and cellular effects. For instance, it has been found to affect the lipid monolayers surface characteristics . In the context of cancer, certain cyclic peptides containing the this compound sequence have shown cytotoxic and cytostatic effects in melanoma cells .

Action Environment

Environmental factors can influence the action of this compound. For instance, the production of certain diketopiperazines, including cyclo(Pro-Phe), was found to be influenced by environmental factors such as temperature and pH . These factors can affect the stability and efficacy of this compound, thereby influencing its overall action.

Biochemical Analysis

Biochemical Properties

Leu-Phe participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is involved in the self-assembly of peptides, forming various micro to nanostructures . This process has several applications in nanobiotechnology .

Cellular Effects

This compound influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, this compound and other amide-linked indole-3-acetic acid (IAA) conjugates modulate auxin response by regulating auxin homeostasis in the endoplasmic reticulum .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound acts through the TIR1-dependent signaling pathway .

Properties

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKWRHQBZQICHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952899
Record name Leucylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3303-30-8, 3063-05-6, 56217-82-4
Record name NSC524454
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89191
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Leucylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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